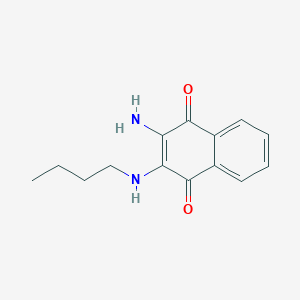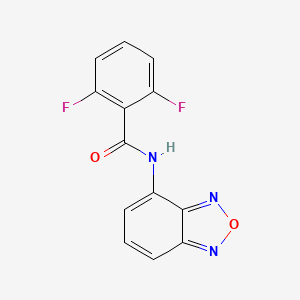![molecular formula C18H17N5O5S4 B11061768 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B11061768.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The resulting thiadiazole derivatives are then further reacted with various reagents to introduce the desired functional groups.
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit key enzymes . In biology, it has been used as a probe to study cellular processes and signal transduction pathways .
In the industrial sector, this compound has been explored for its potential use as a catalyst in organic synthesis and as a component in advanced materials . Its unique chemical properties make it a valuable tool for researchers and engineers working on cutting-edge technologies.
Mechanism of Action
The mechanism of action of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and bind to active sites on target proteins, thereby inhibiting their function .
This inhibition can disrupt key biological processes, leading to the compound’s observed antimicrobial and anticancer effects. The exact molecular pathways involved vary depending on the specific target and the biological context .
Comparison with Similar Compounds
N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is unique among thiadiazole derivatives due to its specific combination of functional groups and its resulting chemical properties. Similar compounds include other thiadiazole derivatives, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-5-carboxylic acid .
These compounds share some common features, such as the thiadiazole ring, but differ in their specific substituents and biological activities. The unique structure of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17N5O5S4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C18H17N5O5S4/c1-3-16-19-20-17(30-16)22-31(25,26)12-6-4-11(5-7-12)21-32(27,28)13-8-9-14-15(10-13)29-18(24)23(14)2/h4-10,21H,3H2,1-2H3,(H,20,22) |
InChI Key |
NVHUWGNLGDBGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11061691.png)
![N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11061697.png)


![6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11061707.png)

![7'-Amino-1-(4-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11061716.png)
![10-({4-methyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11061723.png)
![5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11061727.png)
![4-{[4,5-dimethoxy-2-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11061731.png)
![2-(Piperidin-1-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11061751.png)
![Methyl 2-[(2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B11061753.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide](/img/structure/B11061757.png)
